![molecular formula C13H7ClF2O2 B6364822 2-Chloro-5-(2,4-difluorophenyl)benzoic acid, 95% CAS No. 1184389-55-6](/img/structure/B6364822.png)
2-Chloro-5-(2,4-difluorophenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-5-(2,4-difluorophenyl)benzoic acid, 95% (2C5DFPBA95%) is an organic compound with a molecular formula of C₁₁H₆ClF₂O₂. It is a white, crystalline solid with a melting point of approximately 120°C. 2C5DFPBA95% is a versatile compound that has been widely studied for its potential applications in a variety of fields including organic synthesis, analytical chemistry, and pharmaceuticals.
Scientific Research Applications
2C5DFPBA95% has been extensively studied for its potential applications in a variety of fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of cyclic compounds, and as a reactant in the synthesis of heterocyclic compounds. In addition, 2C5DFPBA95% has been used in the synthesis of pharmaceuticals, as an analytical reagent, and as a corrosion inhibitor.
Mechanism of Action
2C5DFPBA95% is an organic compound that is able to interact with other molecules and form complexes. These complexes are formed through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions enable 2C5DFPBA95% to bind to target molecules, which in turn can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2C5DFPBA95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation and oxidative stress. In addition, 2C5DFPBA95% has been found to have anti-tumor properties, to reduce the risk of cancer, and to have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2C5DFPBA95% is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, it is important to note that 2C5DFPBA95% is a hazardous compound and should be handled with extreme care. In addition, it is important to note that the purity of the compound can vary depending on the synthesis method used and the storage conditions.
Future Directions
The potential applications of 2C5DFPBA95% are numerous and are likely to expand in the future. One potential area of research is the development of new synthetic methods for the synthesis of this compound. In addition, further research is needed to explore the biochemical and physiological effects of 2C5DFPBA95%, as well as to develop new applications for this compound. Finally, further research is needed to explore the potential toxicity of 2C5DFPBA95%, as well as the potential for adverse effects.
Synthesis Methods
2C5DFPBA95% can be synthesized through a variety of methods, the most common of which is a two-step reaction. The first step involves the reaction of 2,4-difluorobenzoic acid with thionyl chloride to form 2-chloro-5-(2,4-difluorophenyl)benzoic acid, 95%. The second step involves the reaction of the 2-chloro-5-(2,4-difluorophenyl)benzoic acid, 95% with sodium hydroxide to form the desired product.
properties
IUPAC Name |
2-chloro-5-(2,4-difluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-11-4-1-7(5-10(11)13(17)18)9-3-2-8(15)6-12(9)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTNRLGGGSEICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681224 |
Source
|
Record name | 4-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,4-difluorophenyl)benzoic acid | |
CAS RN |
1184389-55-6 |
Source
|
Record name | 4-Chloro-2',4'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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